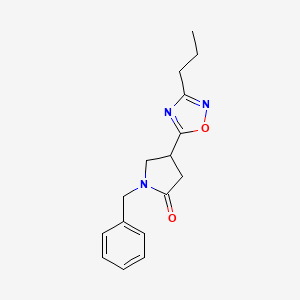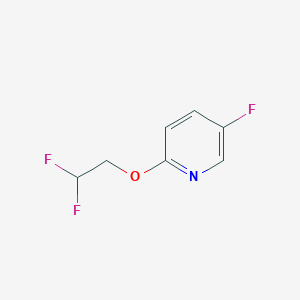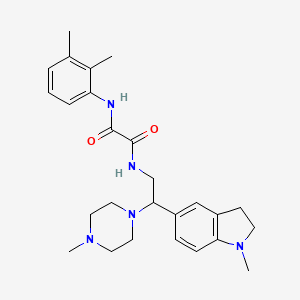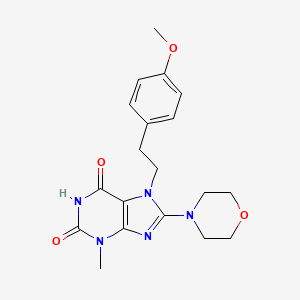
1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one core substituted with a benzyl group and a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biochemical pathways.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted through in silico methods .
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazole compounds , it’s plausible that this compound may exert similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the pyrrolidin-2-one moiety. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of a nitrile oxide with a suitable amidoxime can yield the 1,2,4-oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) under specific conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: MnO2 in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce new functional groups at the benzyl or propyl positions.
Scientific Research Applications
1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one Derivatives: Compounds with the pyrrolidin-2-one core are also explored for their medicinal properties.
Uniqueness: 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl, propyl, and oxadiazole moieties contributes to its potential as a versatile compound in drug discovery and development.
Properties
IUPAC Name |
1-benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-6-14-17-16(21-18-14)13-9-15(20)19(11-13)10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRXGZMELCSDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)
![N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide](/img/structure/B2897977.png)


![5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2897985.png)
![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2897989.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2897992.png)
